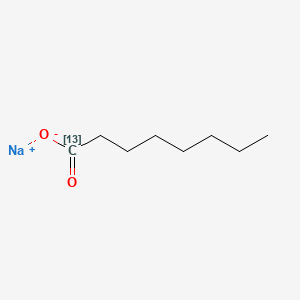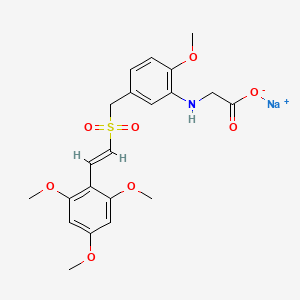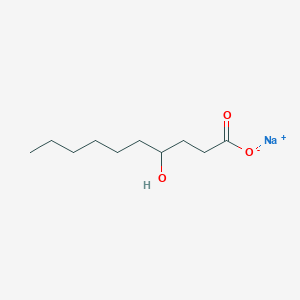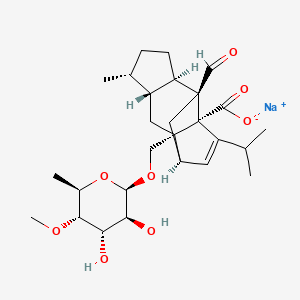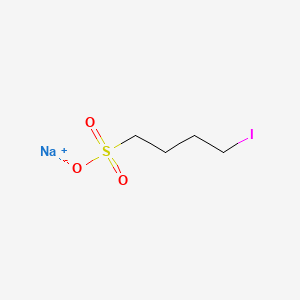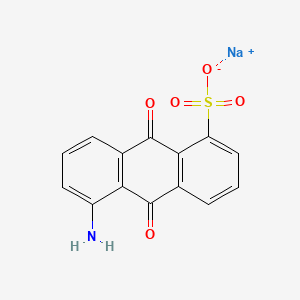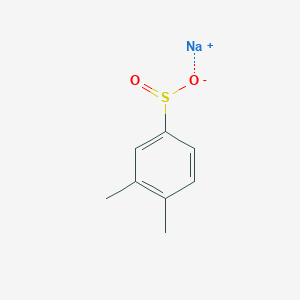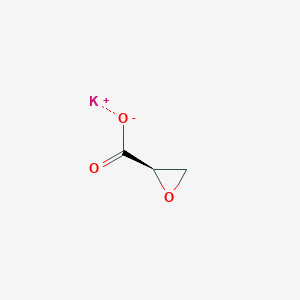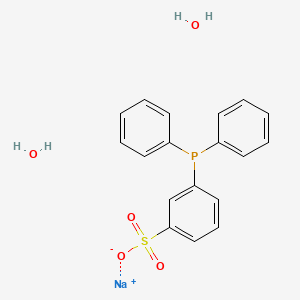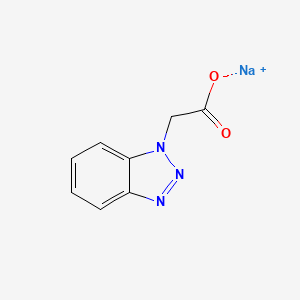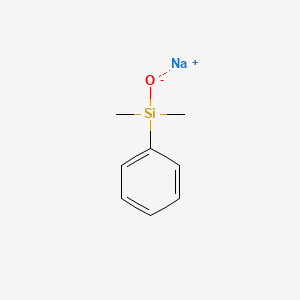
2-Chloro-3-(4-fluorophenyl)-1-propene
カタログ番号 B1324626
CAS番号:
731773-08-3
分子量: 170.61 g/mol
InChIキー: FOUXGOWCGSOVLM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with a structure similar to “2-Chloro-3-(4-fluorophenyl)-1-propene” often belong to the class of organic compounds known as halogenated hydrocarbons. These are compounds containing a hydrocarbon with one or more halogen atoms attached to it .
Molecular Structure Analysis
The molecular structure of “2-Chloro-3-(4-fluorophenyl)-1-propene” would likely consist of a propene backbone with a chloro group at the 2nd carbon and a 4-fluorophenyl group at the 3rd carbon .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific structure of the compound .科学的研究の応用
Molecular Structure and Analysis
- The compound (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, closely related to the specified chemical, was synthesized and its structure confirmed through IR and X-ray diffraction studies. Vibrational wavenumbers were calculated and assigned, indicating the molecule's stability due to hyper-conjugative interactions and charge delocalization. Its notable first hyperpolarizability suggests potential in nonlinear optical (NLO) materials, with an electron density transfer observed from the chlorophenyl to the fluorophenyl ring (Najiya et al., 2014).
Synthesis and Reactivity
- Another study focused on synthesizing derivatives of 2-chloro-3-(4-fluorophenyl)-1-propene, highlighting their photophysical properties and computational analysis. These compounds, upon synthesis, exhibited specific UV, emission, and fluorescent quantum yields, demonstrating their potential utility in photophysical applications (Satheeshkumar et al., 2017).
Copolymerization Studies
- Research into novel copolymers involving derivatives of 2-chloro-3-(4-fluorophenyl)-1-propene has shown their application in creating materials with specific properties. For instance, copolymerization with styrene was explored, yielding materials whose decomposition occurred in a controlled two-step process, suggesting applications in materials science for developing heat-resistant polymers (Kharas et al., 2016).
Intermediate in Organic Synthesis
- The compound has been used as an intermediate in the synthesis of more complex molecules, such as Epoxiconazole, an important agricultural chemical. This highlights its role in the production of intermediates with high yield and selectivity, emphasizing the efficiency of using this compound in industrial synthesis processes (Peng, 2012).
Photodehalogenation Studies
- In photodehalogenation studies, derivatives of 2-chloro-3-(4-fluorophenyl)-1-propene were shown to generate phenyl cations and benzynes, intermediates that are significant in organic synthesis. These findings open new pathways in synthetic chemistry, allowing for the development of novel synthetic strategies and the production of complex molecules (Protti et al., 2012).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUXGOWCGSOVLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30636038 |
Source


|
| Record name | 1-(2-Chloroprop-2-en-1-yl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30636038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-fluorophenyl)-1-propene | |
CAS RN |
731773-08-3 |
Source


|
| Record name | 1-(2-Chloro-2-propen-1-yl)-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloroprop-2-en-1-yl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30636038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Sodium octanoate-1-13C
201612-61-5
Rigosertib sodium
592542-60-4
Potassium 2-bromophenyltrifluoroborate
480445-38-3
Sodium 2,4,5-trifluorobenzoate
522651-48-5

